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molecular formula C9H6BrN3O2 B8518418 2-(6-bromopyridin-3-yl)-1H-imidazol-5-carboxylic acid

2-(6-bromopyridin-3-yl)-1H-imidazol-5-carboxylic acid

Cat. No. B8518418
M. Wt: 268.07 g/mol
InChI Key: QTVVWHCGGQIHCP-UHFFFAOYSA-N
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Patent
US09302996B2

Procedure details

In ethanol (10 mL) was dissolved 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-pyridine (500 mg), 2N aqueous sodium hydroxide solution was added to the solution, and the mixture was stirred at 70° C. overnight. The reaction mixture was concentrated under reduced pressure, and 1N aqueous citric acid solution was added thereto. The precipitated solid substance was collected by filtration, washed with water, and then, with ether, and dried to obtain 2-(6-bromopyridin-3-yl)-1H-imidazol-5-carboxylic acid (722 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:9]C(C(F)(F)F)=[CH:11][N:12]=2)=[CH:4][N:3]=1.[OH-:17].[Na+].[CH2:19]([OH:21])[CH3:20]>>[Br:1][C:2]1[N:3]=[CH:4][C:5]([C:8]2[NH:9][C:20]([C:19]([OH:17])=[O:21])=[CH:11][N:12]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=NC=C(C=C1)C=1NC(=CN1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and 1N aqueous citric acid solution
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitated solid substance was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ether, and dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=N1)C=1NC(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 722 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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